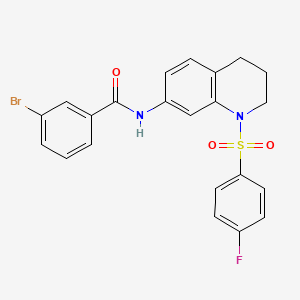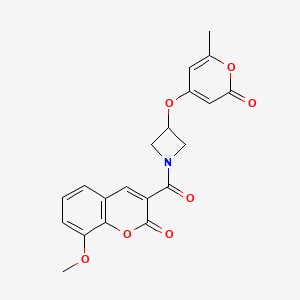![molecular formula C16H16ClF3N4O B2556374 5-Chlor-2-[4-({[6-(Trifluormethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidin CAS No. 2198845-41-7](/img/structure/B2556374.png)
5-Chlor-2-[4-({[6-(Trifluormethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Chloro-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine” is a compound that contains a trifluoromethylpyridine (TFMP) group . TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .
Molecular Structure Analysis
The optimal structure of the pyridine group in this compound was found to be 5-CF3 . The optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives include an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another reaction involves the assembly of pyridine from a trifluoromethyl-containing building block .
Physical and Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in the structure of “5-Chloro-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine” bestows many of the distinctive physical–chemical properties observed in this class of compounds .
Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura-Kupplung
Die Suzuki–Miyaura (SM)-Kupplung ist eine leistungsstarke, übergangsmetallkatalysierte Reaktion zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Sie beinhaltet die Kreuzkupplung chemisch unterschiedlicher Fragmente unter Verwendung von Palladium als Katalysator. Bei der SM-Kupplung findet eine oxidative Addition mit elektrophilen organischen Gruppen statt, während die Transmetallierung nukleophile organische Gruppen beinhaltet, die von Bor auf Palladium übertragen werden. Diese Verbindung dient als Organobor-Reagenz in SM-Kupplungsreaktionen und ermöglicht die Synthese diverser Biarylverbindungen .
Antimicrobielle Wirkung
Derivate dieser Verbindung haben vielversprechende antimikrobielle Aktivitäten gezeigt. Insbesondere die Verbindungen 1a und 1b zeigten eine gute antimikrobielle Wirkung .
Katalytische Protodeboronierung
In katalytischen Protodeboronierungsreaktionen wirkt diese Verbindung als Pinacolboronsäureester. Sie beteiligt sich an der Bildung von Heteroarenen und liefert nützliche synthetische Zwischenprodukte. So trägt sie beispielsweise zur Synthese von Verbindungen wie 16e–g bei .
Imidazolhaltige Verbindungen
Die imidazolhaltigen Derivate der Verbindung haben therapeutisches Potenzial. Eine weitere Erforschung ihrer Anwendungen in der Arzneimittelentwicklung und Krankheitsbehandlung ist gerechtfertigt .
Pyrimidinderivate
Diese Verbindung dient als Schlüsselbaustein für die Synthese neuartiger 2-(Pyridin-2-yl)pyrimidinderivate. Diese Derivate weisen diverse biologische Aktivitäten auf und können für die Wirkstoffforschung untersucht werden .
Fluazifop-Synthese
Die Verbindung spielt eine entscheidende Rolle bei der Synthese von Fluazifop, einem Herbizid. Insbesondere 2-Chlor-5-(Trifluormethyl)pyridin (ein Vorläufer) kann effizient über eine einstufige Reaktion gewonnen werden .
Wirkmechanismus
Pyrimidinamine derivatives, which include “5-Chloro-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine”, act as mitochondrial complex I electron transport inhibitors (MET I) . This action mode is different from other commercial fungicides, and resistance to pyrimidinamine fungicides has not been reported so far .
Zukünftige Richtungen
The demand for TFMP derivatives, including “5-Chloro-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine”, has been increasing steadily over the last 30 years . This suggests that there will be ongoing research and development in this area, with potential for new applications and synthesis methods.
Eigenschaften
IUPAC Name |
5-chloro-2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF3N4O/c17-12-8-21-15(22-9-12)24-6-4-11(5-7-24)10-25-14-3-1-2-13(23-14)16(18,19)20/h1-3,8-9,11H,4-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSFACPTJIXREA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

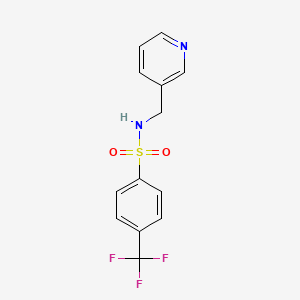
![N-(3-fluoro-4-methylphenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2556297.png)
![2-Amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid](/img/structure/B2556298.png)
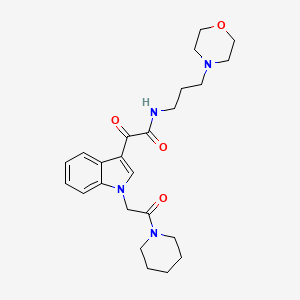
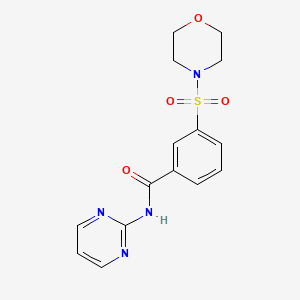

![6-methyl-N-[4-(methylsulfanyl)benzyl]-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2556305.png)
![5-(4-methylbenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2556306.png)
![2-(3,4-dimethylphenyl)-3-(methylthio)-N-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2556307.png)
![1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2556310.png)
